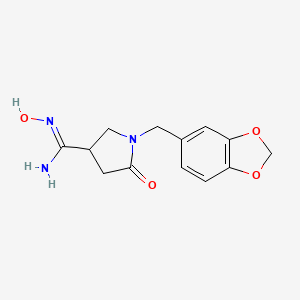

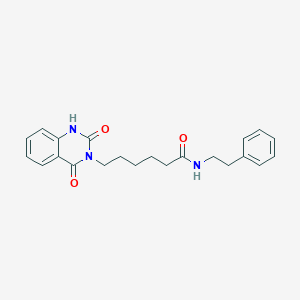

![molecular formula C23H27N3O B2917059 1-(tert-butyl)-4-(1-(1-phenylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 887347-69-5](/img/structure/B2917059.png)

1-(tert-butyl)-4-(1-(1-phenylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

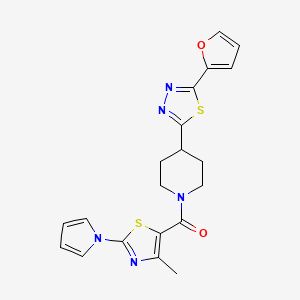

The compound “1-(tert-butyl)-4-(1-(1-phenylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” is a complex organic molecule that contains several functional groups, including a tert-butyl group, a phenylethyl group, a benzo[d]imidazole group, and a pyrrolidin-2-one group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[d]imidazole group, for example, is a fused ring system that is planar and aromatic .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The tert-butyl group, for example, is known for its unique reactivity pattern .Wissenschaftliche Forschungsanwendungen

Genotoxicity Studies

- DNA Damage Induction : A study by Chen et al. (2008) evaluated the genotoxic effects of methyl-tert-butyl ether (MTBE) and other related compounds. They found that these chemicals induce DNA damage in human lymphocytes, possibly through DNA strand breaks and oxidative base modification (Chen et al., 2008).

Chemical Synthesis and Structure

- Synthesis of Hexahydro-1H-Pyrrolo[1,2-a]ĭmidazoles : Katritzky et al. (2000) described the synthesis of various hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles, showcasing the versatility of imidazole derivatives in organic synthesis (Katritzky et al., 2000).

- Crystal Structure Analysis : Research by Dhanalakshmi et al. (2018) focused on the crystal structure and Hirshfeld surface analysis of certain imidazo[1,2-a]pyridine derivatives, providing insights into their molecular orientations and interactions (Dhanalakshmi et al., 2018).

Catalysis and Chemical Reactions

- Ruthenium(II) Carbonyl Chloride Complexes : Cheng et al. (2009) examined ruthenium(II) carbonyl chloride complexes with pyridine-functionalised N-heterocyclic carbenes, highlighting their catalytic activities in hydrogen transfer reactions of ketones (Cheng et al., 2009).

Luminescence and Photophysical Properties

- Luminescent Dinuclear Ruthenium Terpyridine Complexes : Mondal et al. (2017) designed a series of bimetallic Ru(II)-terpyridine light-harvesting complexes, studying their photophysical and electrochemical properties (Mondal et al., 2017).

Organic Chemistry and Synthetic Applications

- Nucleophilic Substitutions and Radical Reactions : Jasch et al. (2012) discussed the versatility of tert-butyl phenylazocarboxylates in organic synthesis, including various nucleophilic substitutions and radical reactions (Jasch et al., 2012).

Molecular Structure and Theoretical Studies

- Synthesis and Vibrational Properties : Research by Chen et al. (2021) involved the synthesis and characterization of a specific imidazo[1,2-a]pyridine derivative, including theoretical calculations and vibrational analysis (Chen et al., 2021).

Eigenschaften

IUPAC Name |

1-tert-butyl-4-[1-(1-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O/c1-16(17-10-6-5-7-11-17)26-20-13-9-8-12-19(20)24-22(26)18-14-21(27)25(15-18)23(2,3)4/h5-13,16,18H,14-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXPORNJBYGGIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2916983.png)

![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2916984.png)

![N-cyclopentyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2916988.png)

![3-methyl-1-(2-phenylethenesulfonyl)-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B2916991.png)

![6-Ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2916992.png)